![molecular formula C20H19FN2O4S2 B2958990 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate CAS No. 1396626-94-0](/img/structure/B2958990.png)

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

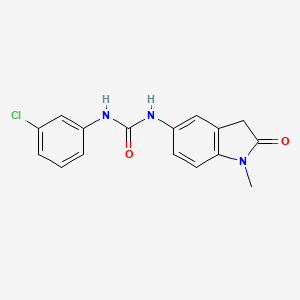

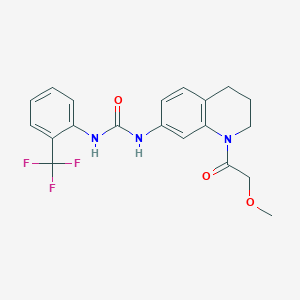

The compound “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol ring, an azetidine ring, and a benzoate group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d]thiazol ring could be formed through a cyclization reaction, while the azetidine ring could be formed through a ring-closing reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol and azetidine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzoate group could undergo reactions typical of esters, while the fluorine atom on the benzo[d]thiazol ring could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoate group could make the compound relatively polar, while the aromatic rings could contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

- Compounds containing the benzothiazole moiety, similar to the one , have been synthesized and evaluated for their pharmacological activities. For instance, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have shown anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008). These findings highlight the therapeutic potential of benzothiazole derivatives in addressing various conditions.

Anticancer Applications

- Isoxazole derivatives of benzothiazole compounds have exhibited significant anti-cancer activity against multiple cancer cell lines, including Colo205, U937, MCF7, and A549. One such compound induced G2/M cell cycle arrest and apoptosis in colon cancer cells by activating p53 via mitochondrial-dependent pathways, suggesting its potential as a small-molecule activator of p53 for cancer therapy (Kumbhare et al., 2014).

Antimicrobial Activity

- Novel fluoroquinolone derivatives bearing N-thiomide linkage with benzothiazole substituents have shown excellent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest the potential of fluoro-substituted benzothiazole derivatives in developing new antibacterial agents (Sharma et al., 2017).

Role in Organic Electronics

- The synthesis and structural analysis of benzo[d][1,2,3]thiadiazole (isoBT) and its fluoro-substituted derivatives for use in semiconducting polymers demonstrate the versatility of benzothiazole derivatives in the field of organic electronics. These materials have been applied in transistors, solar cells, photodetectors, and thermoelectrics, showing the broad potential of such compounds in advancing optoelectronic devices (Chen et al., 2016).

Antifungal and Anticancer Activities

- Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been prepared and screened for their antimicrobial and cytotoxic activities. Promising compounds have been identified for their activity against human cancer cell lines, highlighting the potential of fluoro-substituted benzothiazole derivatives in the development of new anticancer and antimicrobial therapies (Kumbhare et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-propan-2-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S2/c1-12(2)29(25,26)16-6-3-13(4-7-16)19(24)27-15-10-23(11-15)20-22-17-8-5-14(21)9-18(17)28-20/h3-9,12,15H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTCHSMKKRXLMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)

![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)